

A Technical Guide to Fmoc-Met-OH-d3: Synthesis, Applications, and Advanced Methodologies

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Compound of Interest

Compound Name: *Fmoc-Met-OH-d3*

Cat. No.: *B1448251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Met-OH-d3**, a deuterated derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines experimental protocols for its incorporation into peptides, and explores its applications in advanced research and drug development, particularly in the fields of quantitative proteomics and structural biology.

Core Data Presentation

Quantitative data for **Fmoc-Met-OH-d3** and its non-deuterated counterpart are summarized below for direct comparison.

Property	Fmoc-Met-OH-d3	Fmoc-Met-OH
CAS Number	502692-58-2	71989-28-1[1][2][3][4]
Molecular Formula	C ₂₀ H ₁₈ D ₃ NO ₄ S[5]	C ₂₀ H ₂₁ NO ₄ S[1][2][3]
Molecular Weight	374.47 g/mol [5]	371.45 g/mol [1][2]
Appearance	White to off-white solid	White to off-white powder[3]

Experimental Protocols

Detailed methodologies for the incorporation of **Fmoc-Met-OH-d3** into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence and desired application.

Protocol 1: Incorporation of Fmoc-Met-OH-d3 via Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a deuterated methionine residue.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
- Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[\[6\]](#)

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature to remove the Fmoc protecting group.[\[7\]](#)
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of **Fmoc-Met-OH-d3**:

- In a separate vial, dissolve **Fmoc-Met-OH-d3** (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for longer peptides or difficult sequences.^[6]
- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

4. Capping (Optional):

- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

- Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine side chain.^[7] To further minimize oxidation of the methionine residue, ammonium iodide can be added to the cleavage cocktail.^[6]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.^[7]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Preparation of a Deuterated Peptide Standard for Quantitative Proteomics

This protocol describes the use of a peptide synthesized with **Fmoc-Met-OH-d3** as an internal standard for absolute quantification in mass spectrometry-based proteomics.

1. Synthesis and Purification of the Deuterated Peptide:

- Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-SPPS protocol described above (Protocol 1).
- Purify the peptide to a high degree (>95%) using RP-HPLC.
- Lyophilize the purified peptide.

2. Accurate Quantification of the Deuterated Peptide Standard:

- Accurately determine the concentration of the purified, lyophilized deuterated peptide stock solution. This can be achieved through amino acid analysis or by using a quantitative NMR (qNMR) method.

3. Sample Preparation for Mass Spectrometry:

- Prepare the biological sample containing the protein of interest for proteomic analysis. This typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
- Spike a known amount of the purified and quantified deuterated peptide internal standard into the digested biological sample.[\[8\]](#)

4. LC-MS/MS Analysis:

- Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light) peptide and the deuterated (heavy) internal standard peptide.

5. Data Analysis:

- Extract the ion chromatograms for both the light and heavy peptides.
- Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.
- Determine the absolute quantity of the endogenous peptide in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

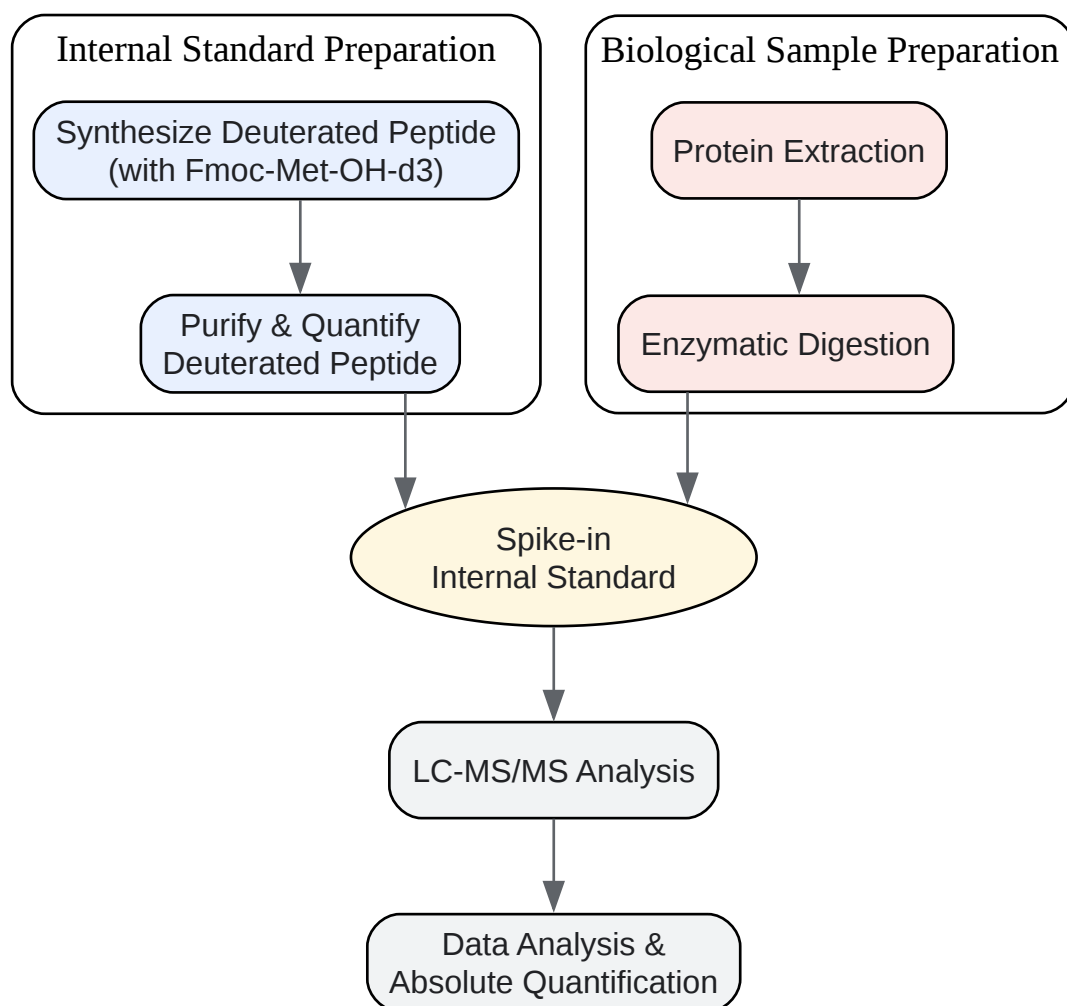
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **Fmoc-Met-OH-d3**.



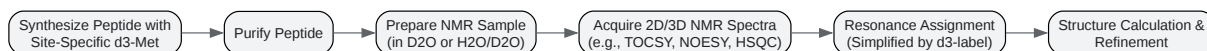
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-Met-OH-d3**.



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Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal standard.



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Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated peptide.

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